molecular formula C19H31NO2 B5193520 1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine

Cat. No. B5193520
M. Wt: 305.5 g/mol
InChI Key: CPYUHASOAUNZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a pyrrolidine-based compound that has been shown to have promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which ultimately results in the death of cancer cells and the reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical studies. TAK-659 has been shown to inhibit BTK in a dose-dependent manner, resulting in the suppression of B-cell activation and proliferation. TAK-659 has also been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TAK-659 is also highly selective for BTK, which reduces the likelihood of off-target effects. However, TAK-659 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. TAK-659 also has a short half-life, which can make it difficult to maintain consistent levels in in vivo studies.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential use of TAK-659 in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the clinical development of TAK-659 for the treatment of cancer and autoimmune diseases is an important future direction.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-(2-tert-butyl-5-methylphenoxy)ethylamine with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent. The reaction mixture is then purified using chromatography to obtain the final product. The purity of the product is confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-16-7-8-17(19(2,3)4)18(15-16)22-14-13-21-12-11-20-9-5-6-10-20/h7-8,15H,5-6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYUHASOAUNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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